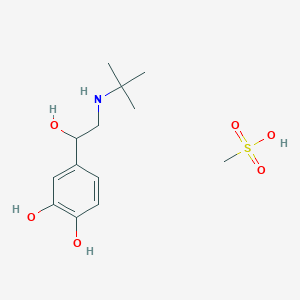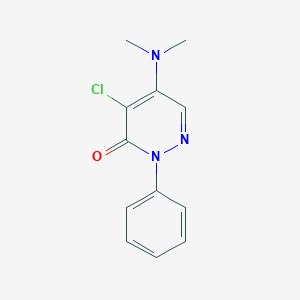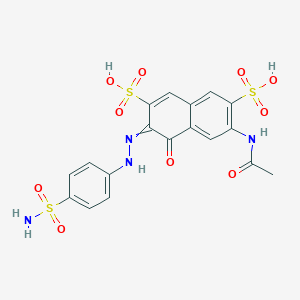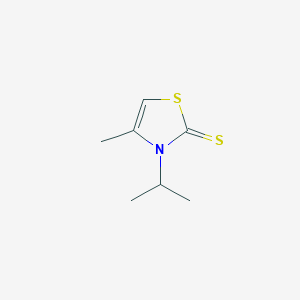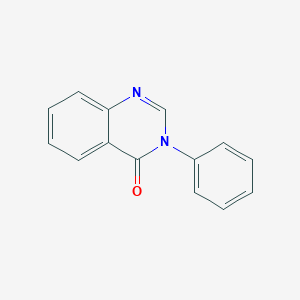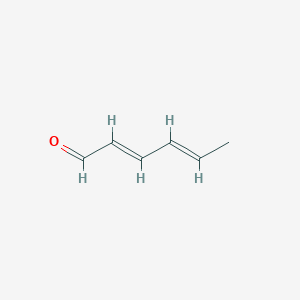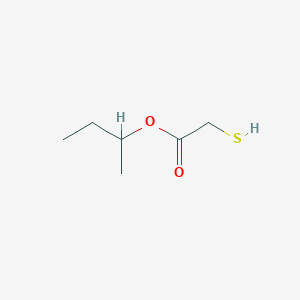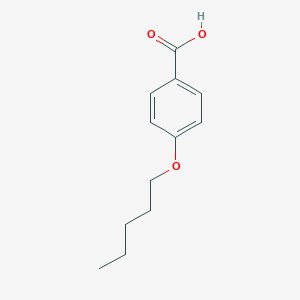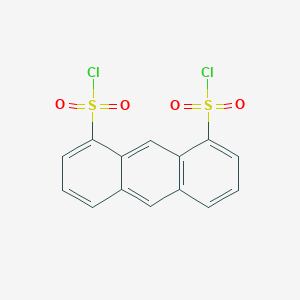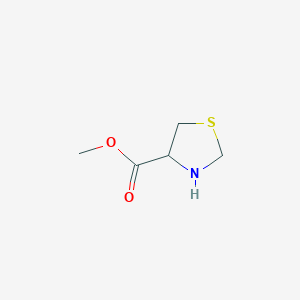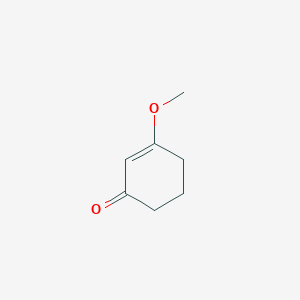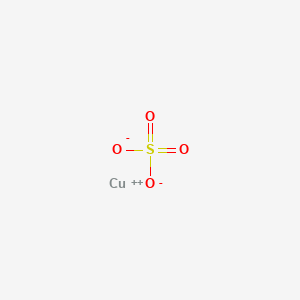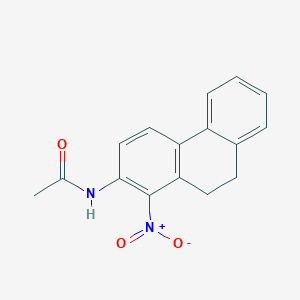
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as NDPA and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of NDPA is not fully understood. However, studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. The exact mechanism of action of NDPA in these processes is still under investigation.
Efectos Bioquímicos Y Fisiológicos
NDPA has been shown to have various biochemical and physiological effects. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. NDPA has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NDPA has several advantages as a compound for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. NDPA has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, NDPA has some limitations as a compound for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. NDPA is also a relatively new compound, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on NDPA. One future direction is to study the mechanism of action of NDPA in more detail. Understanding the mechanism of action of NDPA will provide insight into its potential applications in various fields of research. Another future direction is to study the potential of NDPA as a lead compound for the development of new drugs. NDPA has been shown to have potential as a scaffold for the synthesis of new compounds with potential therapeutic applications. Finally, future research could focus on the potential of NDPA as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound with potential applications in various fields of scientific research. NDPA has been synthesized through various methods and has been studied for its potential as an anticancer agent, anti-inflammatory agent, and lead compound for the development of new drugs. NDPA has low toxicity in vitro and in vivo, making it a safe compound to work with. Future research could focus on studying the mechanism of action of NDPA, its potential as a lead compound for drug development, and its potential as a precursor for the synthesis of new materials.
Métodos De Síntesis
NDPA can be synthesized through various methods, including the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic acid and acetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization to obtain NDPA.
Aplicaciones Científicas De Investigación
NDPA has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, NDPA has been studied for its potential as an anticancer agent. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA has also been studied for its potential as an anti-inflammatory agent. Studies have shown that NDPA reduces inflammation by inhibiting the production of inflammatory cytokines.
In drug discovery, NDPA has been studied for its potential as a lead compound for the development of new drugs. NDPA has been used as a scaffold for the synthesis of new compounds with potential therapeutic applications. In material science, NDPA has been studied for its potential as a precursor for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
18264-80-7 |
|---|---|
Nombre del producto |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-15-9-8-13-12-5-3-2-4-11(12)6-7-14(13)16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Clave InChI |
DHPNWYXMIKEOIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
Sinónimos |
N-(9,10-Dihydro-1-nitrophenanthren-2-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



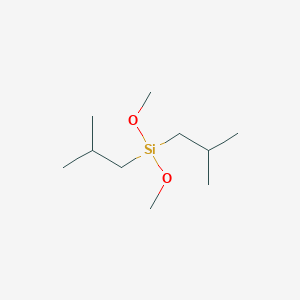
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
